1-Isobutyl-4-nitrobenzene

Description

Contextualization within Nitroaromatic Chemistry

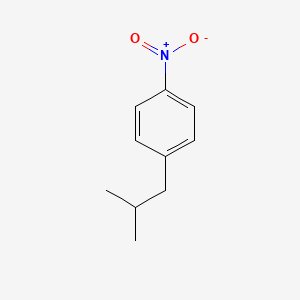

1-Isobutyl-4-nitrobenzene, with the chemical formula C10H13NO2, is structurally defined by a benzene (B151609) ring substituted with both an isobutyl group (-CH2CH(CH3)2) and a nitro group (-NO2) at the para position (positions 1 and 4, respectively). a2bchem.comlookchem.comchemnet.com This structure places it firmly within the class of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups attached to an aromatic ring system.

The nitro group is a powerful electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. vaia.comlibretexts.org In fact, the deactivating effect is so strong that nitrobenzene (B124822) itself is sometimes used as a solvent for Friedel-Crafts reactions, as it is largely unreactive under the typical reaction conditions. echemi.comstackexchange.com This makes the direct synthesis of this compound via Friedel-Crafts alkylation of nitrobenzene a challenging and generally low-yielding process. echemi.comstackexchange.com

Conversely, the nitro group itself is a key functional handle for further chemical transformations. The most significant of these is its reduction to an amino group (-NH2). This transformation can be achieved through various methods, including catalytic hydrogenation (using catalysts like palladium, platinum, or nickel) or by using reducing metals such as iron, tin, or zinc in an acidic medium. libretexts.orgmasterorganicchemistry.com This reduction is a foundational reaction in synthetic organic chemistry, as it converts an electron-withdrawing, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, thereby opening up a wide range of subsequent synthetic possibilities. masterorganicchemistry.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 10342-60-6 | lookchem.comchemnet.comguidechem.com |

| Molecular Formula | C10H13NO2 | a2bchem.comlookchem.comchemnet.com |

| Molecular Weight | 179.22 g/mol | a2bchem.comguidechem.com |

| Appearance | Yellow crystalline solid | guidechem.com |

| Density | 1.07 g/cm³ | lookchem.comchemnet.com |

| Boiling Point | 272 °C at 760 mmHg | lookchem.comguidechem.com |

| Melting Point | -34 °C | lookchem.comguidechem.com |

| Flash Point | 113.7 °C | lookchem.comchemnet.com |

| Refractive Index | 1.528 | chemnet.comguidechem.com |

| Synonyms | 1-(2-Methylpropyl)-4-nitrobenzene, 4-Nitroisobutylbenzene | lookchem.comchemnet.com |

Significance in Contemporary Chemical Science

The primary significance of this compound in modern chemical science lies in its role as a versatile synthetic intermediate. a2bchem.com It serves as a crucial building block for the synthesis of more complex molecules with applications in pharmaceuticals, dyes, and materials science. a2bchem.comguidechem.comsigmaaldrich.com

A prominent application is its use as a precursor to 4-isobutylaniline (B1594155). The catalytic reduction of the nitro group in this compound provides a direct route to this aniline (B41778) derivative. chemicalbook.com 4-Isobutylaniline, in turn, is a valuable component in the synthesis of various target molecules.

Furthermore, the isobutyl and nitro functionalities allow for diverse synthetic manipulations, making it a valuable tool for chemists. a2bchem.com Its derivatives are explored in medicinal chemistry for the development of new therapeutic agents and in materials science for the production of specialty polymers. a2bchem.comlookchem.com For instance, related structures like N-isobutyl-4-nitrobenzene sulfonamides are used as intermediates in the synthesis of complex pharmaceutical compounds. google.compharmaffiliates.com The compound's utility extends to being a key starting material for fragrances and various organic compounds. guidechem.com

Scope of Academic Inquiry for this compound

Academic research involving this compound focuses on several key areas, primarily related to its synthesis, reactivity, and application as a molecular building block.

Synthetic Methodologies: A significant portion of research is dedicated to developing efficient and selective methods for its synthesis. Given the limitations of direct Friedel-Crafts alkylation on nitrobenzene, alternative routes are often explored. vaia.comlibretexts.org These may involve the nitration of isobutylbenzene (B155976), which yields a mixture of isomers that must then be separated.

Catalytic Reduction: The selective reduction of the nitro group is a field of intense study. Research aims to find highly efficient and selective catalytic systems that can reduce the nitro group to an amine while leaving other functional groups intact. mdpi.com Studies explore various catalysts, including those based on noble metals and more accessible non-noble metals, to improve reaction yields and sustainability. mdpi.comnih.gov The mechanism of these catalytic reductions is also a subject of fundamental investigation. mdpi.com

Analytical Chemistry: The development of robust analytical methods for the detection, separation, and quantification of this compound is another area of inquiry. For example, high-performance liquid chromatography (HPLC) methods have been developed for its analysis, which is crucial for monitoring reaction progress and ensuring product purity. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Applications in Synthesis: Researchers utilize this compound as a model compound or starting material in the development of new synthetic strategies. Its well-defined structure and predictable reactivity make it suitable for exploring new chemical transformations and for constructing libraries of related compounds for screening in medicinal chemistry and materials science. a2bchem.comlookchem.comlookchem.com

Table 2: Research Focus on this compound

| Research Area | Key Objectives and Findings | Reference(s) |

|---|---|---|

| Synthetic Chemistry | Investigation of synthesis routes, such as the nitration of isobutylbenzene and overcoming the challenges of direct Friedel-Crafts alkylation of nitrobenzene. | vaia.comechemi.com |

| Catalytic Transformations | Development of efficient catalysts (e.g., noble and non-noble metals) for the selective reduction of the nitro group to form 4-isobutylaniline. | chemicalbook.commdpi.comnih.gov |

| Analytical Methods | Creation of reliable analytical techniques, such as reverse-phase HPLC, for separation, quantification, and purification. | sielc.com |

| Intermediate Applications | Use as a key building block in the multi-step synthesis of pharmaceuticals, dyes, and specialty polymers. | a2bchem.comguidechem.comlookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYMLRJKFWGXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145829 | |

| Record name | 1-Isobutyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-60-6 | |

| Record name | 1-(2-Methylpropyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isobutyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isobutyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOBUTYLNITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64U4AK7EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Regioselective Synthesis of 1-Isobutyl-4-nitrobenzene

The primary challenge in synthesizing this compound lies in controlling the position of the nitro group on the benzene (B151609) ring. The isobutyl group directs incoming electrophiles to the ortho and para positions. numberanalytics.com Due to the steric hindrance posed by the bulky isobutyl group, the para-substituted product is generally favored. sciencesnail.com

Electrophilic Aromatic Substitution Pathways

The most direct route to this compound is through the electrophilic aromatic substitution (EAS) of isobutylbenzene (B155976). numberanalytics.com This reaction typically involves a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). solubilityofthings.comsaskoer.ca The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). saskoer.ca The aromatic ring of isobutylbenzene then attacks the nitronium ion, leading to the formation of a sigma complex, or arenium ion, which is an intermediate. numberanalytics.comsciencesnail.com Subsequent loss of a proton restores aromaticity and yields the final product. numberanalytics.com

The isobutyl group, being an alkyl group, is an ortho-para director. numberanalytics.com This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions. numberanalytics.com

Table 1: Electrophilic Nitration of Isobutylbenzene

| Reactants | Reagents | Product | Key Features |

| Isobutylbenzene | HNO₃, H₂SO₄ | This compound | Standard nitrating mixture; regioselectivity favors the para product. numberanalytics.comsciencesnail.comsolubilityofthings.comsaskoer.ca |

Catalytic Approaches in Directed Synthesis

Modern synthetic methods are increasingly focused on greener and more efficient catalytic systems to avoid the harsh conditions and waste associated with traditional mixed-acid nitration. frontiersin.org These approaches often aim to enhance regioselectivity and yield under milder conditions.

Solid acid catalysts, such as K-10 montmorillonite, have been shown to activate the nitrating system, although they can sometimes lead to over-nitration. frontiersin.org Other catalytic systems, including those based on sulfonated graphene oxide or quinoline-2-formic acid with molybdovanadophosphoric heteropolyacid, have been developed for the nitration of benzene and show promise for substituted benzenes. researchgate.net The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been employed in related syntheses, such as the preparation of 1-(isopentyloxy)-4-nitrobenzene, to facilitate reactions in biphasic systems. ijche.com

Multi-step Reaction Design

In some instances, a multi-step synthesis may be preferable to achieve the desired isomer with high purity or to avoid issues associated with direct functionalization. libretexts.org An alternative to direct nitration involves the synthesis of isobutylbenzene itself as a preliminary step. A common industrial route to isobutylbenzene is the Friedel-Crafts acylation of benzene with isobutyryl chloride and a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), followed by reduction of the resulting ketone. sciencesnail.com This method avoids the carbocation rearrangements that can occur during direct Friedel-Crafts alkylation of benzene with isobutyl chloride, which tends to yield tert-butylbenzene (B1681246) as the major product. sciencesnail.comscribd.com

Once pure isobutylbenzene is obtained, it can be nitrated as described in section 2.1.1. This two-step approach ensures the correct alkyl substituent is in place before the regioselective nitration step. sciencesnail.com

Advanced Synthetic Modifications

Further synthetic utility of this compound comes from the reactivity of both the nitro group and the alkyl side chain, allowing for a variety of transformations into other valuable compounds.

Functional Group Interconversions of the Nitro Moiety

The nitro group is a versatile functional group that can be converted into several other functionalities. solubilityofthings.comrsc.org The most common transformation is its reduction to an amino group (-NH₂), which is a key step in the synthesis of many pharmaceuticals and dyes. rsc.orglibretexts.org This reduction can be achieved using various reagents, including catalytic hydrogenation (H₂ with a catalyst like Pd, Pt, or Ni) or metals in acidic media (e.g., Sn, Fe, or Zn in HCl). libretexts.org

The resulting 4-isobutylaniline (B1594155) is a valuable intermediate for further reactions, such as diazotization followed by substitution to introduce a wide range of functional groups.

Table 2: Common Reductions of the Nitro Group

| Starting Material | Reagents/Conditions | Product |

| This compound | H₂, Pd/C | 4-Isobutylaniline |

| This compound | Fe, HCl | 4-Isobutylaniline |

| This compound | Sn, HCl | 4-Isobutylaniline |

Other transformations of the nitro group are also possible, although less common. For instance, under specific conditions, nitroarenes can be converted to other functional groups, highlighting their versatility in organic synthesis. rsc.org

Alkyl Side Chain Transformations

The isobutyl side chain of this compound can also undergo chemical modification. A significant reaction is the oxidation of the alkyl side chain. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon of the alkyl group to a carboxylic acid. libretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. libretexts.org In the case of this compound, this oxidation would lead to the formation of 4-nitrobenzoic acid, as the entire isobutyl group is cleaved, leaving only the carboxylic acid attached to the ring. libretexts.org

It is important to note that the reaction conditions for side-chain oxidation are harsh and may affect other functional groups present in the molecule. The presence of the electron-withdrawing nitro group can influence the reactivity of the side chain.

Computational Approaches to Synthetic Pathway Optimization

The synthesis of specialty chemicals like this compound is increasingly benefiting from computational chemistry and artificial intelligence, which offer powerful tools for optimizing synthetic pathways. These approaches allow for the in silico evaluation of potential routes, prediction of reaction outcomes, and refinement of conditions, thereby accelerating development and reducing experimental costs.

Retrosynthesis Analysis

Modern organic synthesis planning often begins with retrosynthesis, a technique for breaking down a target molecule into simpler, commercially available precursors. libretexts.org Computational tools have been developed to automate this process. These programs utilize extensive databases of chemical reactions and transformation rules to generate potential synthetic routes. For a molecule like this compound, a retrosynthesis program would identify key bond disconnections, such as the C-N bond of the nitro group or the C-C bond between the benzene ring and the isobutyl group. This leads to the identification of potential starting materials like isobutylbenzene for nitration or 4-nitro-iodobenzene and an isobutyl-containing coupling partner for a cross-coupling reaction.

| Software Type | Application in Synthesis Planning | Potential Precursors for this compound |

| Expert System-Based | Uses a curated database of known chemical reactions and rules to propose pathways. | Isobutylbenzene, Nitrobenzene (B124822) |

| Machine Learning-Based | Trained on vast datasets of published reactions to predict novel transformations and routes. | 4-Bromonitrobenzene, Isobutylboronic acid |

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in providing detailed mechanistic insights into chemical reactions. rsc.org These calculations can model the electronic structure of reactants, transition states, and products, offering quantitative predictions of reaction energetics and kinetics.

For the synthesis of substituted nitrobenzenes, DFT calculations can be used to:

Predict Reaction Rates: Studies have shown a good correlation between computationally derived thermodynamic parameters (like Gibbs free energy of activation, ΔG‡) and experimentally determined reaction rates for nucleophilic substitution on nitroarenes. rsc.org This allows chemists to compare the feasibility of different synthetic steps or predict the influence of substituents.

Elucidate Reaction Mechanisms: By modeling the transition state geometries and energy profiles, researchers can understand the step-by-step mechanism of a reaction. rsc.org For instance, in the synthesis of substituted nitroaromatics, DFT can clarify the formation of intermediates like the σH adducts. rsc.org

Optimize Reaction Selectivity: Computational models can predict the most likely site of reaction (regioselectivity) in polysubstituted benzenes, guiding the synthetic strategy to maximize the yield of the desired isomer.

A variety of DFT functionals are employed for these calculations, each with different levels of accuracy and computational cost.

| DFT Functional | Basis Set Example | Typical Application |

| PBE0 | 6-311+G(2d,p) | Calculation of activation barriers and reaction rates. rsc.orgrsc.org |

| B3LYP | 6-311+G(2d,p) | Geometry optimization and thermodynamic property correlation. rsc.org |

| ωB97XD | 6-311+G(2d,p) | Includes dispersion corrections, useful for systems with non-covalent interactions. rsc.org |

Research on para-substituted nitrobenzenes has demonstrated that DFT computations can reliably predict the relative reaction rates for processes like vicarious nucleophilic substitution. rsc.org For example, calculations using the PBE0 method showed a strong correlation between the calculated Gibbs free energy and the logarithms of experimental relative reaction rates. rsc.org

Machine learning (ML) and artificial intelligence (AI) are transforming synthetic chemistry by learning from vast amounts of existing chemical data to make predictions about new reactions. researchgate.net Instead of relying solely on first-principles quantum calculations, ML models can identify complex patterns in reaction data to predict outcomes. mit.edu

Applications in synthetic pathway optimization include:

Reaction Yield Prediction: ML models can be trained on datasets of reactions to predict the yield of a specific transformation under various conditions. For instance, models have been successfully used to predict performance in C-N cross-coupling reactions, a potential route to certain nitroaromatics. mit.edu

Condition Optimization: AI algorithms can suggest optimal reaction conditions (e.g., temperature, solvent, catalyst, and reagents) to maximize the yield and selectivity for a target molecule like this compound. mit.edu

Catalyst Design: By analyzing databases of catalytic reactions, machine learning can help identify or design new catalysts with improved performance for specific transformations, such as the hydrogenation of nitro compounds. researchgate.net

These data-driven approaches can significantly reduce the number of experiments needed, as the AI can guide chemists toward the most promising synthetic conditions from the outset.

Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Electrophilic Aromatic Substitution on 1-Isobutyl-4-nitrobenzene

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the behavior of this compound in these reactions is governed by the electronic properties of its substituents. scranton.eduscienceforecastoa.com

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a direct consequence of the competing electronic effects of the isobutyl and nitro groups. scranton.eduscienceforecastoa.com The isobutyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect. This effect increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com Conversely, the nitro group is a strongly electron-withdrawing group, both through inductive and resonance effects. masterorganicchemistry.com This deactivates the ring towards electrophilic attack.

In this compound, the two substituents are positioned para to each other. The isobutyl group, being an ortho-, para-director, would preferentially direct incoming electrophiles to the positions ortho to it (positions 2 and 6) and para to it (position 4, which is already occupied by the nitro group). The nitro group, a meta-director, deactivates the entire ring but particularly the ortho and para positions relative to itself (positions 1, 3, and 5). Therefore, it directs incoming electrophiles to the positions meta to it (positions 2 and 6).

The combined influence of these two groups results in the positions ortho to the isobutyl group (and meta to the nitro group) being the most favored for electrophilic attack. The electron-donating nature of the isobutyl group activates these positions, while the directing effect of the nitro group also favors substitution at these same positions. This leads to a high degree of regioselectivity, with the primary products of electrophilic substitution being 2-substituted-1-isobutyl-4-nitrobenzene derivatives.

| Substituent | Electronic Effect | Directing Influence |

| Isobutyl (-CH₂CH(CH₃)₂) | Electron-donating (inductive) | Ortho, Para-directing |

| Nitro (-NO₂) | Electron-withdrawing (inductive and resonance) | Meta-directing |

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. rahacollege.co.inlibretexts.org In the first, rate-determining step, the aromatic ring attacks the electrophile, breaking the aromaticity and forming the arenium ion. scienceforecastoa.comlibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the remaining sp²-hybridized carbon atoms of the ring. rahacollege.co.invu.lt

In the case of this compound, the stability of the possible arenium ion intermediates determines the regiochemical outcome of the reaction. When the electrophile attacks at the position ortho to the isobutyl group, the resulting arenium ion has resonance structures where the positive charge is located on the carbon atom bearing the isobutyl group. The electron-donating nature of the isobutyl group helps to stabilize this adjacent positive charge, making this intermediate more stable than others.

Conversely, attack at the position meta to the isobutyl group would result in an arenium ion where the positive charge is never located on the carbon atom attached to the isobutyl group, thus receiving less stabilization. The nitro group, being strongly deactivating, destabilizes any arenium ion intermediate, but its effect is most pronounced when the positive charge is on an adjacent carbon. The formation of the more stable arenium ion intermediate is kinetically favored, leading to the observed regioselectivity. masterorganicchemistry.com The second step of the reaction is the rapid loss of a proton from the arenium ion to restore the aromaticity of the ring. scienceforecastoa.comlibretexts.org

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a route to aromatic amines.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. commonorganicchemistry.com For this compound, this process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. commonorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding 4-isobutylaniline (B1594155). unimi.it

Recent research has explored the use of various catalytic systems to improve efficiency and selectivity. For instance, studies on the hydrogenation of nitrobenzene (B124822) have shown that bimetallic catalysts can exhibit enhanced activity. aidic.it The choice of catalyst can also be crucial to avoid unwanted side reactions, such as dehalogenation if other sensitive functional groups are present. commonorganicchemistry.com The conditions for catalytic hydrogenation, including pressure, temperature, and solvent, can be optimized to achieve high yields of the desired amine. aidic.it For example, a study on nitrobenzene hydrogenation using a platinum-based catalyst achieved over 99% conversion to aniline (B41778) at 100 °C under hydrogen pressure. researchgate.net

| Catalyst | Typical Conditions | Product |

| Pd/C | H₂, solvent (e.g., ethanol) | 4-Isobutylaniline |

| Raney Nickel | H₂, solvent (e.g., ethanol) | 4-Isobutylaniline |

| Platinum-based catalysts | H₂, elevated temperature and pressure | 4-Isobutylaniline |

A variety of chemical reducing agents can also be employed to convert the nitro group of this compound to an amine. masterorganicchemistry.com These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. Common reagents include metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation steps. youtube.com

Other chemical reducing agents include sodium sulfide (B99878) (Na₂S) and tin(II) chloride (SnCl₂). commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be an effective reducing system. researchgate.net The choice of reducing agent can sometimes allow for selective reduction of one nitro group in the presence of another. commonorganicchemistry.com However, some strong reducing agents like lithium aluminum hydride (LiAlH₄) are not suitable for the reduction of aromatic nitro compounds to amines, as they tend to form azo products. commonorganicchemistry.commasterorganicchemistry.com

Oxidation Chemistry of the Isobutyl Moiety in this compound

The isobutyl group attached to the aromatic ring can undergo oxidation, although this transformation is generally less common than reactions involving the nitro group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic position of the isobutyl group. However, the isobutyl group lacks a benzylic hydrogen, making direct oxidation to a carboxylic acid more challenging than for alkylbenzenes with benzylic hydrogens. Under forcing conditions, oxidation can lead to cleavage of the isobutyl group or complex mixtures of products. More controlled oxidation might be achievable using specific reagents, but such transformations are not widely reported for this compound itself. Research on the oxidation of similar molecules, like isobutylene, has shown that under specific catalytic conditions, various oxygenated products can be formed. google.com

Photochemical Reaction Dynamics

The photochemical behavior of this compound is governed by the light-induced excitation of the nitroaromatic system. Detailed investigations into the specific dynamics of this compound are limited; therefore, the closely related and extensively studied parent compound, nitrobenzene, serves as a primary model. The presence of the electron-donating isobutyl group at the para position is expected to modulate the electronic properties and reactivity compared to unsubstituted nitrobenzene.

The interaction of this compound with ultraviolet (UV) light initiates a series of rapid photophysical events. The absorption of a photon elevates the molecule from its ground electronic state (S₀) to one of several singlet excited states (Sₙ). For the model compound nitrobenzene, the absorption spectrum in the UVB and UVC regions is characterized by distinct bands corresponding to transitions to different excited states. acs.orgnih.gov

A weak absorption band in the UVA region, typically around 345-355 nm, is assigned to the S₀→S₁ transition, which has significant n→π* character localized on the nitro group. acs.orgnih.gov Stronger absorptions in the UVB/UVC range are attributed to S₀→S₂/S₃ and S₀→S₄ transitions. acs.org Specifically, the transition to the S₄ state, which occurs around 240-270 nm, is described as a π→π* transition with considerable charge-transfer character, involving the movement of electron density from the benzene (B151609) ring to the nitro group. acs.orgnih.gov The presence of the electron-donating isobutyl group in this compound likely results in a slight red shift (bathochromic shift) of these absorption bands compared to nitrobenzene.

The initial photoexcitation populates a specific vibronic level of an excited electronic state. This process occurs on a femtosecond timescale, creating a non-equilibrium state that subsequently evolves through various relaxation and reaction pathways.

Following photoexcitation, the molecule undergoes a series of ultrafast dynamic processes to dissipate the absorbed energy. The primary relaxation pathways include internal conversion (IC), vibrational relaxation (VR), and intersystem crossing (ISC) to the triplet manifold.

For nitrobenzene, regardless of the initial singlet state excited (e.g., S₁ or S₄), rapid internal conversion and vibrational cooling typically lead to the population of the lowest vibrational levels of the S₁ state. acs.org Time-resolved spectroscopic studies on nitrobenzene have identified several key timescales for these relaxation processes. An ultrafast timescale of approximately 100 fs has been assigned to vibrational relaxation within the S₁ state. acs.org

From the S₁ state, the molecule faces a critical juncture. It can return to the ground state (S₀) via internal conversion, a process which is often the dominant pathway and results in the conversion of electronic energy to heat. dtic.milnowgongcollege.edu.in Alternatively, it can undergo intersystem crossing to populate a triplet excited state (T₁). acs.orgdtic.mil The triplet yield for nitrobenzene in isopropyl alcohol has been observed to be remarkably high. acs.orgnih.gov The dynamics of triplet state population have been characterized by timescales in the range of <5 ps to 770 ps in various studies and solvents. acs.orgarxiv.org A more refined study of nitrobenzene in ethanol (B145695) identified a 6 ps timescale for these dynamics. acs.org The long lifetime of the triplet state (up to microseconds or longer) allows it to participate in bimolecular chemical reactions that are not accessible from the short-lived singlet states. nowgongcollege.edu.in

Table 1: Reported Time Constants for Photophysical Processes in Nitrobenzene (Model Compound)

| Timescale | Assignment | Solvent | Reference |

| 100 fs | Vibrational Relaxation within S₁ | Ethanol | acs.org |

| <5 ps | Growth of Triplet-State Population | Tetrahydrofuran | acs.org |

| 6 ps | Refined Triplet Dynamics | Ethanol | acs.org |

| 770 ± 90 ps | Decay of Triplet-State Population | Tetrahydrofuran | acs.org |

This table presents data for the model compound nitrobenzene, which provides a basis for understanding the dynamics of this compound.

While many excited molecules relax non-reactively, the excited triplet state of nitroaromatics is sufficiently long-lived to engage in chemical reactions, most notably photoreduction. This process typically requires a hydrogen-atom donor, such as an alcohol or an amine. researchgate.netfrontiersin.org

For 4-substituted nitrobenzenes, the nature of the substituent significantly influences reactivity. The presence of an electron-donating group, such as the isobutyl group in this compound, facilitates photoreduction. researchgate.net The mechanism is believed to proceed through the interaction of the nitro compound's triplet state with the hydrogen donor (e.g., triethylamine). researchgate.net This interaction can lead to the formation of the nitrobenzene radical anion. researchgate.net In the case of photoreduction by amines, subsequent proton transfer within the initial ion pair can yield neutral radicals. researchgate.net In the absence of other reagents, nitrosobenzene (B162901) derivatives can be a primary product of this reduction. researchgate.net

The surrounding solvent environment plays a crucial role in modulating the photochemical and photophysical pathways of this compound. Key solvent properties influencing these dynamics include polarity and hydrogen-bonding capability. acs.orgnih.gov

The energy levels of the excited states are sensitive to solvent polarity. The S₄ state of nitrobenzene, which possesses significant charge-transfer character, exhibits a pronounced red shift in its absorption maximum in polar solvents compared to nonpolar ones. acs.org For instance, the S₄ absorption maximum for nitrobenzene shifts from 253 nm in nonpolar cyclohexane (B81311) to 267 nm in highly polar water. acs.org This stabilization of the charge-transfer state can alter the initial population of excited states and subsequent relaxation dynamics.

Protic solvents, such as water and alcohols, can form hydrogen bonds with the nitro group. These specific solute-solvent interactions can have a significant impact on the relaxation pathways. For nitrobenzene in an aqueous solution, hydrogen bonding has been found to slow the S₁/S₀ internal conversion process. nih.gov Furthermore, efficient vibrational energy transfer from the excited nitrobenzene molecule to the surrounding water molecules can quench internal excitation. nih.gov This rapid quenching can suppress the formation of photoproducts, making the molecule more photostable in aqueous environments compared to the gas phase. nih.gov

Table 2: Effect of Solvent Polarity on the S₄ Absorption Maximum of Nitrobenzene (Model Compound)

| Solvent | Absorption Max (λmax) for S₄ Band | Reference |

| Cyclohexane | 253 nm | acs.org |

| Water | 267 nm | acs.org |

This table illustrates the solvatochromic shift for the model compound nitrobenzene, a principle that applies to this compound.

Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-Isobutyl-4-nitrobenzene by probing the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, a detailed prediction can be made based on established NMR principles and data from analogous compounds like nitrobenzene (B124822) and its alkylated derivatives. stackexchange.comuobasrah.edu.iqscribd.com

The ¹H NMR spectrum is expected to show distinct signals for the isobutyl group and the aromatic protons. The aromatic region would feature two signals corresponding to the protons on the benzene (B151609) ring. Due to the strong electron-withdrawing nature of the nitro group (-NO₂), the aromatic protons ortho to this group (adjacent) are the most deshielded, appearing furthest downfield. stackexchange.com The protons meta to the nitro group (and ortho to the isobutyl group) would appear at a higher field. This results in a characteristic AA'BB' system, which often appears as two distinct doublets.

The isobutyl group's protons would produce three separate signals: a doublet for the two equivalent methyl groups, a multiplet (nonet) for the single methine proton, and a doublet for the methylene (B1212753) bridge protons. The integration of these signals would correspond to a 6:1:2 ratio, respectively.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded. The other aromatic carbons also have characteristic shifts, with the ortho and para carbons being influenced by the electronic effects of the nitro group. stackexchange.comoregonstate.edu The four carbons of the isobutyl group would each produce a distinct signal in the aliphatic region of the spectrum. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from similar compounds. stackexchange.comoregonstate.edu

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Splitting Pattern | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic (CH, ortho to -NO₂) | ~8.1-8.2 | Doublet | ~123-124 |

| Aromatic (CH, meta to -NO₂) | ~7.3-7.4 | Doublet | ~129-130 |

| Isobutyl (-CH₂-) | ~2.6-2.7 | Doublet | ~45-46 |

| Isobutyl (-CH-) | ~2.0-2.1 | Multiplet (Nonet) | ~29-30 |

| Isobutyl (-CH₃) | ~0.9-1.0 | Doublet | ~22-23 |

| Aromatic (C-CH₂R) | - | - | ~148-149 |

| Aromatic (C-NO₂) | - | - | ~146-147 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. This analysis provides precise bond lengths, bond angles, and details about intermolecular interactions that govern the crystal packing.

A thorough review of the published scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. Consequently, definitive experimental data on its solid-state conformation, crystal system, and packing arrangement are not available at this time.

Vibrational Spectroscopy (e.g., Raman, Infrared) for Molecular Fingerprinting and Vibrational Mode Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a molecular fingerprinting tool by probing the vibrational modes of a molecule's chemical bonds. Each functional group exhibits characteristic absorption or scattering frequencies, allowing for structural confirmation and analysis.

For this compound, the most prominent features in its IR spectrum are the strong absorption bands associated with the nitro group. uobasrah.edu.iq The asymmetric stretching vibration (νas) of the N-O bond typically appears in the 1500–1560 cm⁻¹ region, while the symmetric stretch (νs) is found between 1300–1370 cm⁻¹. acs.org

Other key vibrational modes include the C-H stretching of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic isobutyl group (in the 2850–3000 cm⁻¹ range). Aromatic C=C stretching vibrations appear in the 1450–1600 cm⁻¹ region. The C-N stretching vibration is expected around 1100 cm⁻¹, while the NO₂ bending mode is observed at a lower frequency, typically near 850 cm⁻¹. spectroscopyonline.com Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the carbon skeleton, aiding in a complete vibrational assignment. spectroscopyonline.com

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Asymmetric Stretch (νas) | -NO₂ | 1500 - 1560 | Strong |

| Symmetric Stretch (νs) | -NO₂ | 1300 - 1370 | Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₃, -CH₂, -CH) | 2850 - 3000 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

| C-N Stretch | Ar-NO₂ | ~1100 | Medium |

| NO₂ Bend (Scissoring) | -NO₂ | ~850 | Medium-Strong |

Time-Resolved Spectroscopic Techniques for Dynamic Studies

Time-resolved spectroscopy investigates the ultrafast processes that occur after a molecule absorbs light. These techniques are crucial for understanding the photochemistry and photophysics of this compound, providing insights into the lifetimes of excited states and the pathways of energy relaxation. The dynamics are primarily governed by the nitroaromatic chromophore, and studies on the parent compound, nitrobenzene, offer a foundational understanding of these processes. acs.org

Femtosecond Transient Absorption (fs-TA) spectroscopy is a pump-probe technique used to track the evolution of electronically excited states on femtosecond to picosecond timescales. Upon photoexcitation with an ultrashort laser pulse (the pump), the this compound molecule is promoted to an excited singlet state (S₁). acs.org

A second, time-delayed pulse (the probe) measures the absorption spectrum of this transient species. Studies on nitrobenzene show that the initially populated S₁ state is very short-lived. acs.org It rapidly undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). fs-TA can monitor this process by observing the decay of the S₁ absorption and the concurrent rise of the T₁ absorption band. The triplet state, being longer-lived, can then be observed as it relaxes back to the ground state on a longer timescale, typically hundreds of picoseconds to nanoseconds. acs.org These measurements reveal the fundamental kinetics of energy dissipation within the molecule.

Time-Resolved Infrared (TRIR) spectroscopy provides complementary information to fs-TA by monitoring changes in the vibrational spectrum of the molecule following photoexcitation. This technique can distinguish between different electronic states based on their unique vibrational fingerprints.

For this compound, TRIR can track the depletion of the ground state by observing a negative signal, or "bleach," at the frequencies of the strong symmetric and asymmetric NO₂ stretching vibrations (~1350 cm⁻¹ and ~1530 cm⁻¹, respectively). acs.org Simultaneously, the appearance of new absorption bands at different frequencies would signify the formation of the excited triplet state, as the vibrational frequencies of the NO₂ group are altered in this new electronic configuration. By monitoring the recovery of the ground-state bleach and the decay of the excited-state absorptions, TRIR provides a detailed picture of the structural dynamics during the relaxation process. acs.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the regioselectivity of chemical reactions. In the case of substituted aromatic compounds like 1-isobutyl-4-nitrobenzene, DFT can determine the most likely sites for electrophilic or nucleophilic attack. The isobutyl group is an electron-donating group (activating) that directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the nitro group is a strong electron-withdrawing group (deactivating) and a meta-director.

In this compound, these effects are in opposition. For an electrophilic aromatic substitution, the powerful activating effect of the isobutyl group would direct an incoming electrophile to the positions ortho to it (and meta to the nitro group). DFT calculations can quantify this directive effect by modeling the stability of the possible sigma complex (or Wheland) intermediates. The intermediate with the lowest energy corresponds to the major reaction product. Machine learning models, often trained on DFT-computed data, are also emerging as powerful tools for predicting the regioselectivity of C-H functionalization reactions on complex molecules. nih.govresearchgate.net

Table 1: Predicted Regioselectivity for Electrophilic Attack on this compound

| Position of Attack (relative to isobutyl group) | Directive Effect of Isobutyl Group | Directive Effect of Nitro Group | Predicted Outcome |

|---|---|---|---|

| Ortho | Activating | Deactivating | Major Product |

This table is generated based on established principles of electrophilic aromatic substitution. DFT calculations would provide quantitative energy differences between the intermediates.

Computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. researchgate.net The transition state (TS) is the highest energy point along the reaction coordinate and represents the kinetic barrier to a reaction. youtube.com By locating the TS structure and calculating its energy, the activation energy (Ea) can be determined, which is crucial for predicting reaction rates.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), DFT calculations can be employed to model the reaction pathway. This would involve the formation of a high-energy intermediate known as a Meisenheimer complex. The energetic profile, including the barriers for the formation and collapse of this complex, can be computed to understand the reaction kinetics. Comparing the activation energies for attack at different positions on the aromatic ring allows for a theoretical prediction of the reaction's feasibility and selectivity.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices, such as electrophilicity (ω) and nucleophilicity (N). mdpi.comresearchgate.net These indices help to rationalize the behavior of molecules in polar reactions. The electrophilicity index measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net

Table 2: Conceptual Electrophilicity Indices for Substituted Nitrobenzenes

| Compound | Substituent (at para-position) | Relative Electrophilicity (ω) | Predicted Reactivity with Nucleophiles |

|---|---|---|---|

| p-Chloronitrobenzene | -Cl (withdrawing) | High | High |

| Nitrobenzene (B124822) | -H (neutral) | Medium | Medium |

This table illustrates the expected trend based on the electronic nature of the substituent. The values are qualitative and intended for comparative purposes.

Molecular Dynamics Simulations for Solvent-Solute Interactions

While quantum chemical calculations are excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of every atom in a system over time, providing a detailed picture of how solute molecules interact with the surrounding solvent molecules. researchgate.net

These simulations can employ either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium. rsc.org For this compound, an MD simulation in a polar protic solvent like methanol (B129727) could reveal specific hydrogen bonding interactions between the solvent's hydroxyl group and the oxygen atoms of the nitro group. Analysis of the simulation trajectory can yield radial distribution functions, which describe the structure of the solvent shell around the solute. Understanding these solvent-solute interactions is critical, as the solvent can significantly influence reaction rates and equilibria. researchgate.net For high-accuracy studies of reactions in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used, where the reacting species are treated with quantum mechanics and the surrounding solvent with classical molecular mechanics. nih.gov

Prediction of Chemical Behavior and Interactions

The ultimate goal of applying computational and theoretical models to this compound is to build a comprehensive and predictive understanding of its chemical behavior. By integrating the insights from different computational techniques, a detailed picture emerges.

This integrated approach allows for the prediction of how this compound will interact with other reagents, how its reactivity might change in different solvents, and what the likely products of a given reaction will be. These theoretical predictions can guide experimental work, helping to design more efficient synthetic routes and to understand complex reaction mechanisms at a level of detail that is often unattainable through experiments alone.

Advanced Applications and Derivatization Studies

Role in Complex Organic Synthesis

The chemical reactivity of 1-Isobutyl-4-nitrobenzene, particularly the transformations involving its nitro group and aromatic ring, allows for its use as a foundational molecule in multi-step synthetic pathways.

Precursor in Pharmaceutical Synthesis Research

While not a direct starting material for currently marketed drugs, this compound is a significant precursor for generating key intermediates in pharmaceutical research. The primary route involves the catalytic reduction of its nitro group to form 4-isobutylaniline (B1594155). nih.govnih.gov This transformation is critical because aromatic amines are fundamental building blocks in the synthesis of a wide range of bioactive molecules. acs.org

The resulting 4-isobutylaniline possesses the core structure found in several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the isobutylphenyl moiety is central to the structure of Ibuprofen. Synthetic research often explores various derivatives to create new chemical entities, and 4-isobutylaniline represents a key node in these synthetic strategies.

Another relevant pharmaceutical is Nabumetone, an NSAID prodrug. eprajournals.com Research into new derivatives of Nabumetone for activities including anti-cancer and anti-bacterial properties highlights the pharmaceutical importance of molecules containing the substituted phenylbutanone structure, which can be conceptually linked back to isobutylbenzene (B155976) derivatives. researchgate.net The synthesis of such compounds often involves multi-step processes where intermediates like 4-isobutylaniline could be utilized for building complex molecular architectures. google.comchemicalbook.com

| Pharmaceutical Scaffold | Key Intermediate | Potential Synthetic Role of this compound |

|---|---|---|

| Ibuprofen (and related profens) | 4-Isobutylaniline | Serves as a precursor to the key amine intermediate via catalytic reduction of the nitro group. |

| Nabumetone Derivatives | Substituted Isobutyl Phenyl Compounds | Provides a foundational structure for elaboration into more complex ketone-containing molecules. eprajournals.comresearchgate.net |

Intermediate in Agrochemical Development

The development of modern agrochemicals relies heavily on synthetic intermediates derived from nitroaromatic compounds. nih.gov this compound, through its reduction to 4-isobutylaniline, serves as a valuable intermediate in the synthesis of pesticides, particularly herbicides. google.com Aniline (B41778) derivatives are a major class of compounds used to create active ingredients that exhibit herbicidal, fungicidal, or insecticidal properties. nih.govwikipedia.org

For example, 4-isopropylaniline, a close structural analog, is a known precursor for the herbicide Isoproturon. guidechem.com This suggests a strong potential for 4-isobutylaniline to be used in the synthesis of novel substituted urea (B33335) or anilide herbicides. researchgate.netgoogle.com Patents have described isobutylaniline as a useful intermediate for producing acaricides (pesticides that target mites and ticks). google.com The versatility of the aniline functional group allows for a wide range of derivatization reactions to produce a diverse library of potential agrochemical candidates.

| Agrochemical Class | General Structure/Reaction | Relevance of 4-Isobutylaniline |

|---|---|---|

| Anilide Herbicides | Reaction of an aniline with a carboxylic acid derivative (e.g., acyl chloride). researchgate.net | Can be used to synthesize a variety of N-(4-isobutylphenyl) amides for herbicidal activity screening. |

| Substituted Urea Herbicides | Reaction of an aniline with an isocyanate. | Analogous to the synthesis of Isoproturon, 4-isobutylaniline can form substituted phenylurea compounds. guidechem.com |

| Pyrazole (B372694) Carboxanilides | Amide bond formation between a pyrazole carboxylic acid and an aniline. | Patented intermediate for the synthesis of acaricides. google.com |

Catalytic Roles and Applications

While the compound itself is not typically a catalyst, it is a key substrate in important catalytic reactions and its derivatives can influence polymerization processes.

Promotion of Organic Transformations

The most significant catalytic application involving this compound is its catalytic hydrogenation to 4-isobutylaniline. This reaction is a cornerstone of industrial chemistry for converting nitroaromatics into valuable aromatic amines. nih.gov The process requires a catalyst to facilitate the reduction of the nitro group in the presence of a hydrogen source. mdpi.com

A wide variety of heterogeneous catalysts have been researched for this transformation, with a focus on efficiency, selectivity, and mild reaction conditions. mdpi.com

Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), and Gold (Au) nanoparticles supported on materials like carbon, zeolites, or metal oxides are highly effective. mdpi.comrsc.orgrsc.org These catalysts can achieve high conversion rates and selectivity for the amine product under low temperature and pressure. mdpi.com

Non-Noble Metal Catalysts: Research also explores more cost-effective catalysts based on Nickel (Ni), Cobalt (Co), or Copper (Cu), although they may require more stringent reaction conditions.

The efficiency of these catalytic systems is crucial for the sustainable production of the aniline intermediate, which is then used in the applications described previously. nih.gov

Polymerization Inhibition Mechanisms

Nitroaromatic compounds, including this compound, are recognized for their ability to inhibit or retard free-radical polymerization. This property is valuable for preventing the premature and spontaneous polymerization of reactive monomers during storage and transportation.

The mechanism of inhibition involves the nitro group's ability to act as a radical trap. During the initiation or propagation steps of polymerization, a growing polymer chain with a radical end can attack the nitro group of this compound. This interaction leads to the formation of a stable nitroxide radical. This new radical is significantly less reactive than the original polymer radical and is generally unable to initiate further polymerization, effectively terminating the chain reaction. This process slows down or completely halts the polymerization process until the inhibitor is consumed.

Materials Science Applications

The structural features of this compound and its derivatives make them promising candidates for the synthesis of advanced functional materials.

The primary application in this area stems from its conversion to 4-isobutylaniline, which is a key building block for various organic dyes. ajol.info Through a process called diazotization, the amino group of 4-isobutylaniline can be converted into a highly reactive diazonium salt. This salt can then be coupled with electron-rich aromatic compounds (coupling components) to form azo dyes. unb.cajbiochemtech.com The resulting molecules contain the characteristic -N=N- azo chromophore, which is responsible for their intense color. The specific color and properties of the dye can be fine-tuned by changing the coupling component, allowing for the creation of a wide spectrum of colors for use in textiles, plastics, and pigments.

Furthermore, the rigid aromatic core of this compound makes it a potential component in the synthesis of liquid crystals. Liquid crystal molecules typically consist of a rigid core and flexible tails. colorado.edu By chemically modifying the nitro and isobutyl groups, the molecule can be derivatized to create mesogens that exhibit liquid crystalline phases.

Nitroaromatic compounds are also a foundational class of energetic materials due to the presence of the nitro group, which acts as an explosophore. nih.govpurdue.edu While simple nitrated alkylbenzenes are not the most powerful explosives, they are part of the broader family of compounds used in explosives, propellants, and pyrotechnics. sciencemadness.orgwiley-vch.de Research in this field often involves synthesizing derivatives with multiple nitro groups to increase the energy density and performance of the material. ffi.no Finally, o-nitrobenzyl derivatives, structural isomers of this compound, are known to be photo-responsive, indicating a potential research avenue for developing light-sensitive polymers from related structures. researchgate.net

Development of Novel Electronic Materials

There is currently no specific research available that details the use of this compound in the development of novel electronic materials. The properties of nitrobenzene (B124822) derivatives, such as their refractive index and use in nonlinear optics, suggest a potential for exploration in this area, but dedicated studies on the isobutyl-substituted variant are not documented. refractiveindex.info

Synthesis of Optically Active Materials

The synthesis of optically active materials from achiral starting compounds is a significant area of chemical research. However, there are no specific studies demonstrating the use of this compound as a precursor or intermediate in the synthesis of optically active or chiral materials. The molecule itself is achiral and would require a chiral resolution or an asymmetric synthesis step in its derivatization to produce optically active products.

Modified Polymer Systems for Specific Properties

Detailed research on the incorporation of this compound into polymer systems to impart specific properties is not available. While nitroaromatic compounds can be used as monomers or additives in polymer science, the specific effects and applications of this compound in this context have not been documented in the available literature.

Lead Compound Identification and Derivatization in Drug Discovery

A lead compound is a chemical structure that shows pharmacological activity and serves as a starting point for drug development. researchgate.net While nitro-containing compounds have been investigated for a wide range of biological activities, there is no specific evidence in the scientific literature to suggest that this compound has been identified as a lead compound for any therapeutic target. nih.gov Consequently, studies on its derivatization for the purpose of drug discovery are also not available. The primary use of the isobutylbenzene moiety in pharmaceuticals is notably in the synthesis of Ibuprofen, which starts from isobutylbenzene, not its nitrated derivative. patsnap.com

Applications in Advanced Chemical Reagent Development

This compound is commercially available and primarily used as a synthetic intermediate. chemicalbook.com Its most direct and well-understood application as a reagent is its reduction to form 4-isobutylaniline. chemicalbook.comnih.gov This resulting aniline is a more versatile building block for further chemical synthesis. For instance, 4-alkylanilines are known precursors in the synthesis of liquid crystals. researchgate.netnih.gov However, specific research detailing the development and application of this compound itself as an advanced chemical reagent for creating novel functionalities is not documented.

Environmental Transformation and Remediation Studies

Biodegradation Pathways and Kinetics

The biodegradation of nitroaromatic compounds is a critical process in their removal from contaminated environments. Microorganisms have evolved diverse enzymatic strategies to either utilize these compounds as sources of carbon, nitrogen, and energy or to transform them fortuitously. The presence of the isobutyl group on the benzene (B151609) ring is expected to influence the rate and pathway of degradation compared to nitrobenzene (B124822), primarily due to steric effects and alterations in the electronic properties of the aromatic ring.

Microbial degradation of 1-isobutyl-4-nitrobenzene can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, proceeding through distinct initial pathways.

Aerobic Degradation: Under aerobic conditions, bacteria have developed two primary strategies for initiating the breakdown of nitroaromatic rings researchgate.netnih.gov:

Oxidative Pathway: The most common aerobic pathway involves the action of dioxygenase enzymes. These enzymes insert two hydroxyl groups onto the aromatic ring, which leads to the formation of a substituted catechol and the simultaneous elimination of the nitro group as nitrite (B80452) (NO₂⁻) researchgate.net. For this compound, a dioxygenase would likely attack the ring to form isobutyl-catechol. This intermediate is then susceptible to ring cleavage by other enzymes (e.g., catechol 2,3-dioxygenase), channeling the products into central metabolic pathways like the Krebs cycle researchgate.net. This oxidative removal of the nitro group is considered a key detoxification step.

Reductive Pathway: Some aerobic bacteria initiate degradation by partially reducing the nitro group. In this pathway, a series of nitroreductase enzymes reduce nitrobenzene to nitrosobenzene (B162901), then to hydroxylaminobenzene nih.gov. The latter is an unstable intermediate that undergoes an enzyme-catalyzed rearrangement to form 2-aminophenol, which can then be degraded via ring cleavage nih.gov. A similar partial reduction could be a potential pathway for this compound.

Anaerobic Degradation: In the absence of oxygen, the primary transformation is the complete reduction of the nitro group to an amino group, converting this compound into 1-isobutyl-4-aminobenzene (isobutylaniline). This reaction is carried out by a wide range of anaerobic bacteria, including sulfate-reducing and methanogenic consortia researchgate.netnih.gov. While this reduces the toxicity associated with the nitro group, the resulting aromatic amine can be persistent under strictly anaerobic conditions researchgate.net.

A secondary anaerobic pathway, observed for other p-alkylated aromatics like 4-isopropyltoluene, involves the activation of the alkyl side chain nih.gov. This process, often initiated by the addition of fumarate (B1241708) to the benzylic carbon of the alkyl group by a glycyl-radical enzyme, could potentially lead to the degradation of the isobutyl side chain of this compound before or after the reduction of the nitro group nih.gov.

The efficiency of biodegradation is significantly enhanced when microbial communities have been previously exposed to the contaminant, a process known as acclimation. Acclimated microbial consortia exhibit shorter lag phases and higher degradation rates compared to unacclimated populations. This is because prior exposure selects for and induces the specific catabolic genes and enzymes required to break down the target compound. For instance, in the degradation of 4-nitrotoluene, a related compound, degradation is noted to be possible provided suitable acclimatization has occurred mst.dk. It is highly probable that the efficient removal of this compound from soil or water would similarly depend on the presence of an acclimated microbial population capable of recognizing and metabolizing this substituted nitroaromatic structure.

Co-metabolism is a process where a microorganism transforms a compound (the co-metabolite) without being able to use it as a source of energy or nutrients. The transformation is mediated by enzymes with broad substrate specificity that are produced for the metabolism of another primary substrate (the growth substrate). This strategy is particularly relevant for the degradation of recalcitrant compounds like substituted nitroaromatics cswab.org.

Enzymes such as toluene (B28343) dioxygenase, which are induced during the growth of bacteria on toluene, have been shown to fortuitously oxidize a range of substituted aromatic compounds. It is plausible that such enzymes could initiate the degradation of this compound by converting it to isobutyl-catechol. By providing a suitable primary substrate (e.g., toluene, glucose) to a microbial culture, it may be possible to induce the necessary non-specific enzymes to degrade this compound, which might not be degradable as a sole carbon source.

The rate of microbial degradation of this compound is critically dependent on environmental conditions. Although specific data for this compound are unavailable, studies on nitrobenzene-degrading bacteria provide a clear indication of the influential factors.

| Factor | Optimal Range for Nitrobenzene Degraders | Impact on Degradation of this compound |

| pH | 7.0 - 8.0 | Enzyme activity is highly pH-dependent. Deviations from the optimal neutral to slightly alkaline range can significantly reduce degradation rates by altering enzyme structure and function. |

| Temperature | 25°C - 35°C | Microbial metabolism and enzyme kinetics are temperature-sensitive. Rates typically increase with temperature up to an optimum, beyond which enzyme denaturation occurs, causing a rapid decline in activity. |

| Salinity | Low to moderate | High salt concentrations can induce osmotic stress on microbial cells, inhibiting growth and metabolic activity. Specialized halophilic or halotolerant microorganisms would be required for effective degradation in saline environments. |

This interactive table is based on data for nitrobenzene-degrading bacteria and represents the expected trends for this compound.

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

In addition to biodegradation, this compound is susceptible to degradation by sunlight, a process known as photolysis. This abiotic process can be a significant transformation pathway in sunlit surface waters and in the atmosphere cdc.gov.

Direct photolysis occurs when a molecule absorbs light energy, promoting it to an excited electronic state. This excited state is highly reactive and can undergo several transformations. Studies on nitrobenzene reveal the primary photochemical pathways, which are directly applicable to its alkylated derivatives acs.orgnih.gov.

Upon absorption of ultraviolet (UV) radiation, this compound is promoted to an excited singlet state, which can then convert to a more stable, longer-lived triplet state. This excited triplet state is the primary precursor for photochemical reactions nih.gov. The two main degradation pathways originating from this state are:

Carbon-Nitrogen (C-N) Bond Cleavage: The excited molecule can undergo homolytic cleavage of the bond between the benzene ring and the nitro group. This reaction produces an isobutylphenyl radical and a nitrogen dioxide radical (•NO₂). This is a major pathway in the gas phase acs.org.

Nitro-Nitrite Isomerization: The excited nitro group can rearrange into a highly unstable nitrite form (C-O-N=O). This nitrite intermediate can then decompose, often leading to the formation of hydroxylated products, such as isobutyl-nitrophenols, after reacting with other species like water or oxygen nih.gov.

In aqueous environments, the efficiency of these direct photolysis pathways can be significantly reduced. Water molecules can quench the excited state of the nitroaromatic compound, dissipating the energy as heat and returning the molecule to its ground state before it can react acs.org. Therefore, while direct photolysis is a viable degradation route, its rate in natural waters may be limited and highly dependent on water chemistry nih.gov.

Formation of Photodegradation Products

Currently, there is a lack of specific research detailing the photodegradation products of this compound. However, studies on nitrobenzene, a closely related compound, can provide some insights into potential transformation pathways. The photodegradation of nitrobenzene in the presence of photocatalysts like titanium dioxide (TiO2) has been shown to proceed through the formation of various intermediates. These can include hydroxylated derivatives such as nitrophenols (o-, m-, and p-nitrophenol) as a result of reactions with hydroxyl radicals. Further degradation can lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic nitrogen compounds. The specific nature and distribution of photodegradation products for this compound would be influenced by the presence of the isobutyl group, which may affect the reaction kinetics and the stability of intermediates.

Sorption and Transport Mechanisms in Environmental Compartments

The movement and distribution of this compound in the environment are governed by sorption and transport processes. While specific studies on this compound are limited, the behavior of similar hydrophobic organic compounds suggests that it would have a tendency to sorb to soil organic matter and sediments. This sorption is primarily driven by hydrophobic interactions between the nonpolar isobutyl group and the benzene ring with organic carbon in the environmental matrix.

The extent of sorption is a critical factor influencing its transport. Stronger sorption will lead to lower mobility in soil and groundwater, potentially leading to its accumulation in the upper soil layers. Conversely, weaker sorption would result in greater mobility and a higher potential for leaching into groundwater. The transport of this compound in aqueous systems would be influenced by its solubility and the flow of water. In the atmosphere, its volatility would determine its potential for long-range transport.

Advanced Remediation Technologies

The remediation of sites contaminated with nitroaromatic compounds often requires the application of advanced technologies to achieve effective removal.

Adsorption is a widely used and effective technology for removing organic pollutants from water. Various adsorbent materials have been investigated for the removal of nitrobenzene and similar compounds, and these could potentially be applied to this compound.

| Adsorbent Material | Adsorption Capacity (for Nitrobenzene) | Key Findings |

| Graphene Oxide coated with Polythiophene Nanoparticles | 15.6 mg/g | The Freundlich isotherm model best described the adsorption process, suggesting a heterogeneous surface. The pseudo-second-order kinetic model indicated a chemical adsorption mechanism. physchemres.org |

| Modified Activated Sludge | 40.6 mg/g (at 6.0°C) | Modification of activated sludge with cetyltrimethylammonium bromide (CB) increased the number of adsorption sites. The Langmuir isotherm model suggested monolayer adsorption on a homogeneous surface. nih.gov |

The effectiveness of these adsorbents for this compound would depend on factors such as its specific molecular properties, the characteristics of the adsorbent (surface area, porosity, surface chemistry), and the operational conditions (pH, temperature, and concentration). The hydrophobic isobutyl group in this compound might enhance its adsorption onto nonpolar adsorbents.

Wastewater containing nitroaromatic compounds can be treated using a variety of physical, chemical, and biological methods. For nitrobenzene, several strategies have been explored that could be adapted for wastewater containing this compound.

One approach involves solvent extraction, which can be effective for recovering the compound from wastewater, particularly at higher concentrations. Studies on nitrobenzene have shown that extractants like cyclohexane (B81311) can achieve high removal efficiencies.

Advanced oxidation processes (AOPs) are another promising strategy. These methods rely on the generation of highly reactive species, such as hydroxyl radicals, to degrade organic pollutants. Technologies like the Fenton process (using iron salts and hydrogen peroxide) and photocatalytic oxidation have demonstrated high efficiency in degrading nitrobenzene.

Biological treatment processes, often in combination with other methods, can also be employed. While nitroaromatic compounds can be resistant to biodegradation, acclimated microbial populations in activated sludge systems can be effective in their removal. In some cases, pre-treatment using chemical or physical methods may be necessary to reduce the toxicity of the wastewater and enhance the biodegradability of the target compound. An electrocatalytic method using activated carbon particles has also been proposed for the treatment of wastewater containing nitrobenzene and other nitroaromatic compounds. google.com

Biological Activities and Toxicological Mechanisms

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to the reductive activation of the nitro group within the microbial cell. This process is catalyzed by nitroreductase enzymes present in various microorganisms. The reduction of the nitro group leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as superoxide (B77818) radicals. These reactive species are capable of causing significant cellular damage, thereby leading to microbial cell death.

One of the primary mechanisms of action involves the interaction of these reduced nitro species with microbial DNA. The reactive intermediates can bind covalently to DNA, leading to strand breaks and other forms of genetic damage that inhibit DNA replication and transcription, ultimately resulting in the cessation of cellular growth and division.